molecular formula C12H19Cl2N3O2 B2516682 N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233955-63-9

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2516682
CAS No.: 1233955-63-9
M. Wt: 308.2
InChI Key: XPMALDDAQVONTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzyl group attached to the piperidine ring.

Scientific Research Applications

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with nitrobenzyl halides under controlled conditions. The process may include the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrobenzyl group is replaced by other functional groups.

    Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Common Reagents and Conditions

Major Products Formed

    Reduction: N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride.

    Substitution: Derivatives with different functional groups replacing the nitrobenzyl group.

    Oxidation: Piperidine N-oxides.

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride: A reduced form of the compound with an amine group instead of a nitro group.

    N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride: A positional isomer with the nitro group at the 4-position of the benzyl ring.

    N-(2-Nitrobenzyl)piperidine-4-carboxamide: A derivative with a carboxamide group instead of an amine group.

Uniqueness

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMALDDAQVONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.